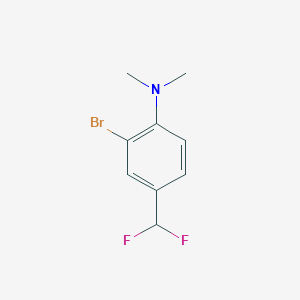
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline
Übersicht
Beschreibung
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C9H10BrF2N and its molecular weight is 250.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-4-(difluoromethyl)-N,N-dimethylaniline (2-Br-DMA) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to a dimethylaniline backbone. The molecular formula for this compound is C9H10BrF2N, with a molecular weight of approximately 227.08 g/mol. Its melting point ranges from 42°C to 46°C, and it is insoluble in water, making it suitable for various organic reactions where aqueous solubility would be a limitation.
The synthesis of 2-Br-DMA typically involves the bromination of N,N-dimethylaniline in the presence of difluoromethylating agents. The compound can be synthesized via several methods, including reactions with specific reagents under controlled conditions to achieve optimal yields. For instance, it can react with 3-chloro-3-methyl-but-1-yne in the presence of triethylamine and copper chloride to yield derivatives.
Case Studies and Research Findings
Research indicates that compounds similar to 2-Br-DMA exhibit various biological activities, including antimicrobial and anticancer properties. For example, difluoroalkylated anilines have shown promise in photoinduced reactions that yield high-efficiency products, which may suggest potential applications in medicinal chemistry .
One study demonstrated the successful fluoroalkylation of anilines using sustainable methods, achieving yields up to 85% for certain derivatives. This highlights the compound's potential as a precursor for synthesizing bioactive molecules .
Comparative Analysis
To better understand the uniqueness of 2-Br-DMA, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Bromo-N,N-dimethylaniline | C8H10BrN | Lacks difluoromethyl group |
| 4-Bromo-N,N-dimethylaniline | C8H10BrN | Bromine at para position |
| 2-Bromo-4-methoxy-N,N-dimethylaniline | C9H11BrN | Contains a methoxy group |
| This compound | C9H10BrF2N | Unique combination of bromine and difluoromethyl groups |
The distinct feature of 2-Br-DMA is its combination of both bromine and difluoromethyl groups on the aromatic ring, which may enhance its reactivity compared to others lacking these substituents. This unique combination could lead to novel properties beneficial for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N/c1-13(2)8-4-3-6(9(11)12)5-7(8)10/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFZKFGNIYQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















